2-Amino-5-isopropylbenzaldehyde
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,11H2,1-2H3 |
InChI Key |
LGOXKOLIVXODBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-5-isopropylbenzaldehyde
Two-Step Methylation and Formylation of 4-Isopropylphenol Derivatives
One of the most documented methods involves starting from 4-isopropylphenol, which undergoes methylation followed by directed ortho-formylation to yield 2-methoxy-5-isopropylbenzaldehyde, which can then be converted to the amino derivative.
Process Overview
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Methylation of 4-isopropylphenol | Methyl iodide, potassium carbonate, acetone solvent, 120–170°C (preferably 130–155°C), 2+ hours | Forms 4-isopropylanisole intermediate; requires polar aprotic solvent (e.g., dimethyl sulfoxide) for isopropyl substituent |
| 2 | Ortho-formylation of 4-isopropylanisole | Hexamethylenetetramine, trifluoroacetic acid, 65°C to reflux, followed by hydrolysis at ambient temperature | Direct C-formylation at ortho position to methoxy group, yielding 2-methoxy-5-isopropylbenzaldehyde |
This two-step method avoids hazardous catalysts like titanium tetrachloride and bulky reaction suspensions, improving yield and scalability. The product aldehyde is a valuable intermediate for further transformations, including reductive amination to introduce amino groups.
Key Advantages
- High yield and purity of 2-methoxy-5-isopropylbenzaldehyde
- Avoids hazardous reagents like TiCl4
- Scalable and cost-effective for industrial synthesis
Reductive Amination of 2-Methoxy-5-isopropylbenzaldehyde
After obtaining the methoxy-substituted aldehyde, conversion to this compound typically involves reductive amination:
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| Reductive amination | Reaction with ammonia or amine source, hydrogen source or reducing agent | Sodium triacetoxyborohydride or catalytic hydrogenation | Forms the amino group at the 2-position by reduction of the imine intermediate |
This step is well-established for introducing amino groups onto aromatic aldehydes and is often employed in the synthesis of receptor antagonists.
Alternative Synthetic Routes via Organometallic Cross-Coupling and Weinreb Amide Reduction
Recent research explores the use of palladium-catalyzed cross-coupling reactions combined with selective reduction of Weinreb amides to synthesize substituted benzaldehydes, including isopropyl-substituted variants.
Highlights from Research Findings
- Use of diisobutylaluminum hydride (DIBAL-H) to reduce Weinreb amides to masked aldehydes.
- Subsequent Pd-phosphine catalyzed cross-coupling with organolithium reagents introduces alkyl substituents such as isopropyl groups.
- Preoxidation of Pd catalysts with molecular oxygen enhances reactivity.
- Selectivity challenges exist between isobutyl and other alkyl fragment coupling; tert-butyllithium addition can improve selectivity toward isobutyl substitution.
- This method provides a one-pot, two-step approach to functionalized benzaldehydes with potential for further amino group introduction.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The methylation and formylation sequence is a well-established industrial method for preparing 2-methoxy-5-isopropylbenzaldehyde, a direct precursor to the amino compound.
- Reductive amination is the standard approach to convert the aldehyde to the amino derivative.
- Newer methods involving Pd-catalyzed cross-coupling and Weinreb amide intermediates offer alternative routes but face selectivity issues.
- Brominated intermediate methods provide high yields but are more specialized and less directly applicable to this compound.
- Avoidance of hazardous reagents like titanium tetrachloride in modern methods improves safety and environmental footprint.
- Reaction conditions such as temperature, solvent choice (e.g., polar aprotic solvents like dimethyl sulfoxide), and catalyst loading significantly affect yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-5-isopropylbenzoic acid.
Reduction: 2-Amino-5-isopropylbenzyl alcohol.
Substitution: 2-Amino-5-isopropylbenzamide.
Scientific Research Applications
2-Amino-5-isopropylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares 2-Amino-5-isopropylbenzaldehyde with two structurally related compounds: 2-Amino-5-bromobenzaldehyde and 2-Amino-5-methylbenzaldehyde (hypothetical analog for illustrative purposes).
*Hypothetical LogP estimate based on methyl group’s lower lipophilicity compared to isopropyl.
Key Observations:
- Molecular Weight : The bromo-substituted analog has a higher molecular weight (200.03 g/mol ) due to bromine’s atomic mass, whereas the methyl analog is lighter (135.16 g/mol ) .
- Boiling Point: The isopropyl group’s bulkiness likely reduces intermolecular interactions compared to smaller substituents (e.g., methyl), but its boiling point remains moderate due to the polar aldehyde and amino groups .
- Lipophilicity : The isopropyl group enhances lipophilicity (LogP = 2.65) compared to methyl (~2.0) and bromo (likely lower due to bromine’s electronegativity) .
Reactivity and Stability
- Aldehyde Reactivity: The aldehyde group in this compound is susceptible to nucleophilic attacks and oxidation. The electron-donating isopropyl group may slightly stabilize the aldehyde via steric hindrance, reducing reactivity compared to bromo analogs (where bromine’s electronegativity could activate the aldehyde) .
- Amino Group: The amino group at the 2-position participates in hydrogen bonding and may form Schiff bases, a property shared across benzaldehyde derivatives. However, steric effects from the isopropyl group could limit accessibility in reactions .
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-5-isopropylbenzaldehyde in laboratory settings?
A multi-step synthesis approach is typically employed. Starting materials may include substituted benzaldehyde derivatives, with selective functionalization of the benzene ring. For example, a Friedel-Crafts alkylation could introduce the isopropyl group, followed by nitration and reduction to install the amino group. Key reagents such as potassium carbonate (base) and dimethylformamide (polar aprotic solvent) are often used in analogous syntheses for benzaldehyde derivatives under elevated temperatures (80–100°C) . Purification via column chromatography or recrystallization is critical to isolate the product.
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine spectroscopic and chromatographic methods:
Q. What are the optimal storage conditions to prevent degradation of this compound?
Store the compound in airtight, light-resistant containers at 2–8°C to minimize oxidation of the aldehyde group and prevent hydrolysis of the amino substituent . Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation, as aldehydes are prone to hydrate formation .
Advanced Research Questions
Q. How does the isopropyl substituent influence the electronic and steric properties of this compound compared to methyl or ethyl analogs?
The isopropyl group introduces significant steric hindrance due to its branched structure, which can slow nucleophilic attacks at the ortho and para positions. Electronically, it exerts a moderate electron-donating inductive effect (+I), stabilizing adjacent electrophilic centers. Comparative studies with 2-Amino-5-methylbenzaldehyde ( ) show that methyl groups provide less steric bulk but similar electronic effects, while ethyl groups offer intermediate steric profiles. Computational modeling (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. What experimental strategies can resolve contradictions in reaction yields when using this compound as a synthetic intermediate?
Systematically vary reaction parameters:
- Catalysts : Test Lewis acids (e.g., AlCl) for Friedel-Crafts reactions or palladium catalysts for cross-couplings .
- Solvent polarity : Compare yields in DMF (high polarity) vs. toluene (low polarity) to optimize solubility and transition-state stabilization.
- Temperature gradients : Perform reactions at 50°C, 80°C, and 100°C to identify thermal degradation thresholds . Document purity of starting materials (via COA, as in ) to rule out impurity-driven inconsistencies.
Q. How can researchers address inconsistencies in reported biological activity data for derivatives of this compound?
Standardize assay conditions:
- Purity validation : Ensure derivatives are >95% pure via HPLC and confirm structures with -NMR .
- Control experiments : Include positive/negative controls to validate assay sensitivity (e.g., known inhibitors for enzyme studies).
- Batch-to-batch reproducibility : Synthesize derivatives in triplicate and compare activity across batches. Contradictions may arise from residual solvents (e.g., DMF) or stereochemical impurities, which require rigorous chromatographic separation .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Use density functional theory (DFT) to:
- Calculate electrostatic potential maps to identify electrophilic hotspots (e.g., aldehyde carbon) .
- Simulate transition states for nucleophilic attacks (e.g., by amines or Grignard reagents) to predict regioselectivity. Compare results with experimental kinetic data to validate models. Software like Gaussian or ORCA can automate these calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
